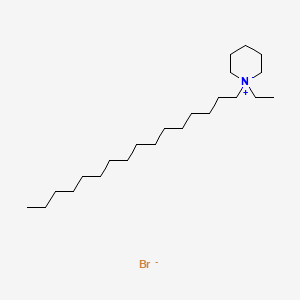

1-Ethyl-1-hexadecylpiperidinium bromide

描述

属性

CAS 编号 |

56501-33-8 |

|---|---|

分子式 |

C23H48BrN |

分子量 |

418.5 g/mol |

IUPAC 名称 |

1-ethyl-1-hexadecylpiperidin-1-ium;bromide |

InChI |

InChI=1S/C23H48N.BrH/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-21-24(4-2)22-19-17-20-23-24;/h3-23H2,1-2H3;1H/q+1;/p-1 |

InChI 键 |

LZABYOAOLKSEKJ-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCCCCC[N+]1(CCCCC1)CC.[Br-] |

规范 SMILES |

CCCCCCCCCCCCCCCC[N+]1(CCCCC1)CC.[Br-] |

其他CAS编号 |

56501-33-8 |

同义词 |

1-hexadecyl-1-ethylpiperidinium 1-hexadecyl-1-ethylpiperidinium bromide 1-hexadecyl-1-ethylpiperidinium iodide |

产品来源 |

United States |

Synthetic Methodologies and Advanced Characterization Techniques for 1 Ethyl 1 Hexadecylpiperidinium Bromide

Methodological Approaches to the Synthesis of N-Alkylpiperidinium Bromides

The primary route for the synthesis of N-alkylpiperidinium bromides is through the quaternization of a tertiary amine, a reaction commonly known as the Menshutkin reaction. researchgate.net This involves the reaction of a tertiary amine, such as N-ethylpiperidine or N-hexadecylpiperidine, with an appropriate alkyl halide (1-bromohexadecane or ethyl bromide, respectively). The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the nitrogen atom of the piperidine (B6355638) derivative attacks the electrophilic carbon of the alkyl bromide, forming a new carbon-nitrogen bond and yielding the quaternary ammonium (B1175870) salt. youtube.com

Optimizations and Yield Enhancements in Quaternization Reactions

The efficiency and yield of the quaternization reaction are influenced by several factors, including the choice of solvent, reaction temperature, and the nature of the reactants. The reaction is typically performed in polar aprotic solvents like acetonitrile (B52724) or N,N-dimethylformamide (DMF), which can stabilize the charged transition state and improve reaction rates. youtube.comresearchgate.net

Several strategies can be employed to optimize the synthesis and enhance the yield:

Reactant Stoichiometry: Using a slight excess of the alkylating agent can help drive the reaction to completion. However, a large excess can complicate purification. researchgate.net

Temperature Control: While heating can increase the reaction rate, it may also lead to side reactions. The optimal temperature is determined empirically for each specific reaction. For many N-alkylations, reactions are successfully carried out at room temperature or with moderate heating. researchgate.netnih.gov

Addition of a Base: In cases where the starting amine might be protonated by trace amounts of acid, a non-nucleophilic base like potassium carbonate (K₂CO₃) can be added to maintain the amine's nucleophilicity. researchgate.netnih.gov

Solvent Polarity: The rate of quaternization is sensitive to the polarity of the solvent. Solvents with higher dielectric constants generally accelerate SN2 reactions involving charged nucleophiles or the formation of charged products. youtube.com

Table 1: Typical Reaction Conditions for the Quaternization of Piperidine Derivatives

Tertiary Amine Alkylating Agent Solvent Base (if any) Temperature Reference Piperidine Derivative Alkyl Bromide/Iodide Anhydrous Acetonitrile None Room Temperature mdpi.com PS-Pi (Polymer-supported piperidine) Iodomethane N-Methyl-2-pyrrolidone (NMP) K₂CO₃ Room Temperature uobasrah.edu.iq Piperidine Alkylating Agent Dry DMF K₂CO₃ Room Temperature mdpi.com 1-Alkyl-4-phenylpiperidines Ethyl Iodide Methanol or Acetonitrile None Not specified sci-hub.se

Exploration of Green Chemistry Principles in Synthetic Pathways

In line with the 12 Principles of Green Chemistry, modern synthetic approaches aim to reduce or eliminate the use and generation of hazardous substances. nih.gov For the synthesis of quaternary ammonium salts, this includes:

Alternative Alkylating Agents: Dimethyl carbonate is considered a "green" methylating and carbonylating agent, offering a less toxic alternative to traditional alkyl halides like methyl iodide or dimethyl sulfate (B86663). researchgate.net Its use can result in high conversion rates for tertiary amines. researchgate.net

Solvent-Free or Alternative Solvents: Performing reactions without a solvent or in more environmentally benign solvents (e.g., water or recyclable ionic liquids) can significantly reduce waste. organic-chemistry.org Microwave-assisted synthesis is another technique that can reduce reaction times and energy consumption, often under solvent-free conditions. youtube.com

Atom Economy: The quaternization reaction is inherently atom-economical as it is an addition reaction where all atoms of the reactants are incorporated into the final product.

Renewable Feedstocks: Research is ongoing into the use of raw materials derived from renewable sources to produce the building blocks for these syntheses. nih.gov

Degradability: Designing quaternary ammonium salts with biodegradable components, such as ester groups, can mitigate their environmental persistence. rsc.org

Purity Assessment Methodologies for Synthesized Samples

The properties of ionic liquids like 1-Ethyl-1-hexadecylpiperidinium bromide are highly sensitive to impurities. sci-hub.sersc.org Therefore, rigorous purity assessment is crucial. Common impurities include unreacted starting materials, residual solvents, water, and halide ions from the synthesis. sci-hub.seresearchgate.net A variety of analytical techniques are employed for their quantification. rsc.orgcapes.gov.br

Water Content: The presence of water can significantly alter the physicochemical properties of ionic liquids. Karl-Fischer titration is the standard and highly accurate method for determining water content, capable of detecting levels down to the ppm range. researchgate.netjrwb.de

Halide Impurities: Residual bromide ions are a common impurity from the synthesis. While a qualitative test with silver nitrate (B79036) is often used, it is not reliable for quantification. researchgate.net Quantitative methods include the Volhard titration method for higher concentrations and ion-selective electrodes or ion chromatography for trace amounts. researchgate.netjrwb.de

Organic Impurities: Unreacted starting materials (e.g., N-ethylpiperidine, 1-bromohexadecane) and residual solvents from purification steps can be detected and quantified using chromatographic methods. Gas chromatography (GC) is suitable for volatile impurities, while High-Performance Liquid Chromatography (HPLC) can be used for non-volatile organic residues. sci-hub.se

Table 2: Common Purity Assessment Methods for Ionic Liquids

Impurity Analytical Method Typical Detection Limit Reference Water Karl-Fischer Titration ~10 ppm (or lower) [1, 6] Halides (e.g., Br⁻) Ion-Selective Electrode ~1.8 ppm (for Cl⁻) researchgate.net Halides (e.g., Br⁻) Volhard Titration ~1 wt% researchgate.net Volatile Organics (solvents, starting materials) Gas Chromatography (GC) ~0.01 mg/g researchgate.net Non-volatile Organics (starting materials) High-Performance Liquid Chromatography (HPLC) Variable (depends on detector) researchgate.net

Advanced Spectroscopic and Structural Elucidation Methods

Once synthesized and purified, the precise structure and molecular behavior of this compound must be confirmed. Advanced spectroscopic techniques provide detailed information at the molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamics

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. uobasrah.edu.iq For this compound, ¹H and ¹³C NMR spectra provide definitive confirmation of its covalent structure, while more advanced techniques can probe its dynamics. nih.gov

¹H NMR Spectroscopy: The proton NMR spectrum would show characteristic signals for each part of the cation. The protons on the carbons adjacent to the positively charged nitrogen (α-protons) on the piperidinium (B107235) ring, the ethyl group, and the hexadecyl chain are deshielded and appear at a lower field compared to their neutral amine counterparts. The long C₁₄H₂₈ portion of the hexadecyl chain would typically appear as a large, complex multiplet in the aliphatic region.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. Similar to the proton spectrum, the α-carbons attached to the nitrogen atom are shifted downfield due to the electron-withdrawing effect of the positive charge. researchgate.net The spectrum would show distinct signals for the piperidinium ring carbons, the two carbons of the ethyl group, and the sixteen carbons of the hexadecyl chain.

2D NMR Techniques: For unequivocal assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. nih.govnih.gov These experiments reveal correlations between protons, between protons and the carbons they are directly attached to, and between protons and carbons over two or three bonds, respectively.

Molecular Dynamics: NMR is also a powerful technique for studying the dynamics of ionic liquids. nih.govmdpi.com Methods like Pulsed Field Gradient (PFG) NMR can be used to measure the self-diffusion coefficients of the cation and anion, providing insight into ion mobility. Furthermore, NMR relaxation time measurements (T₁ and T₂) can yield information about rotational correlation times and local molecular motions. rsc.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Regions for 1-Ethyl-1-hexadecylpiperidinium Cation

Nucleus Group Expected Chemical Shift (ppm) Notes ¹H N-CH₂- (Ring, Ethyl, Hexadecyl) ~3.0 - 3.8 α-protons, deshielded by N⁺ Ring CH₂, Ethyl CH₃, Hexadecyl CH₂ ~1.2 - 2.0 Aliphatic protons Hexadecyl -(CH₂)₁₃- ~1.25 Bulk methylene (B1212753) signal Hexadecyl -CH₃ ~0.8 - 0.9 Terminal methyl group ¹³C N-CH₂- (Ring, Ethyl, Hexadecyl) ~55 - 70 α-carbons, deshielded by N⁺ Ring CH₂, Ethyl CH₃, Hexadecyl CH₂ ~10 - 40 Aliphatic carbons Hexadecyl -CH₃ ~14 Terminal methyl carbon

*Note: These are approximate ranges based on data for similar N-alkylpiperidinium salts and are subject to solvent and concentration effects.*

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint of a compound and is highly sensitive to its chemical structure and environment. wallonie.bemdpi.com These techniques are valuable for analyzing the functional groups present and probing the subtle intermolecular interactions that govern the properties of ionic liquids. pku.edu.cn

Functional Group Analysis: The FTIR and Raman spectra of this compound would be dominated by vibrational modes of the hydrocarbon backbone. Key features include C-H stretching vibrations (~2850-3000 cm⁻¹) and C-H bending/scissoring/rocking vibrations (~1300-1470 cm⁻¹). The absence of bands in the N-H stretching region (typically ~3300-3500 cm⁻¹) confirms the successful formation of the quaternary ammonium nitrogen.

Intermolecular Interactions: The interactions between the 1-Ethyl-1-hexadecylpiperidinium cation and the bromide anion can be investigated through vibrational spectroscopy. acs.org Weak hydrogen bonds between the C-H groups of the cation and the bromide anion (C-H···Br⁻) can cause shifts in the C-H stretching and bending frequencies. acs.orgresearchgate.net Low-frequency (far-IR and low-frequency Raman) spectroscopy, typically below 400 cm⁻¹, is particularly powerful for studying these intermolecular vibrations, which correspond to motions of the cation-anion pair itself. nih.gov These spectra can provide direct insight into the strength of the ionic interactions and the local structure within the liquid. pku.edu.cnnih.gov

Table 4: Characteristic Vibrational Modes for N-Alkylpiperidinium Salts

Frequency Range (cm⁻¹) Vibrational Assignment Spectroscopy Method 2850 - 3000 C-H Stretching (Alkyl chains, Piperidinium ring) FTIR, Raman 1440 - 1470 CH₂ Scissoring/Bending FTIR, Raman 1300 - 1400 CH₃ and CH₂ Bending/Wagging FTIR, Raman 700 - 1300 C-C Stretching, C-N Stretching, CH₂ Rocking (Fingerprint Region) FTIR, Raman < 400 Inter-ionic vibrations (Cation-Anion stretching/libration), Torsional modes Far-IR, Raman

Mass Spectrometry Techniques for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and molecular weight determination of this compound. Due to the compound's inherent positive charge and low volatility, electrospray ionization (ESI) is the most suitable technique, typically coupled with a tandem mass spectrometer (MS/MS) for fragmentation analysis. nih.gov

In ESI-MS, the analysis of this compound would reveal a prominent peak corresponding to the cationic portion of the molecule, [C23H48N]+. The molecular formula of the cation is C23H48N+, and its calculated monoisotopic mass is 338.3787 g/mol . aaa-chem.com The mass spectrometer detects this cation, providing direct confirmation of the molecular weight.

Fragment analysis, often performed using collision-induced dissociation (CID) in an MS/MS experiment, provides insight into the compound's structure. For this compound, fragmentation is expected to occur via cleavage of the C-N bonds and the bonds of the alkyl chains. Key fragmentation pathways for long-chain quaternary amines generally involve alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu

Expected fragmentation patterns would include:

Loss of the ethyl group: Cleavage resulting in the loss of an ethyl radical (•C2H5), leading to a fragment ion.

Loss of the hexadecyl chain: The cleavage of the bond between the nitrogen and the hexadecyl chain results in the loss of a neutral hexadecane (B31444) molecule or related fragments.

Cleavage of the piperidine ring: The piperidine ring can undergo fragmentation, leading to a series of smaller charged fragments.

Hoffmann Elimination: At high temperatures, such as in a heated injector port for GC/MS, quaternary ammonium halides can undergo Hoffmann elimination to yield a tertiary amine, which is then detected. american.edu

The resulting mass spectrum, with its specific parent ion and pattern of fragment ions, serves as a molecular fingerprint, confirming the identity and structural integrity of this compound.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and bromine) in a purified sample of this compound. This method provides stoichiometric verification by comparing the experimentally determined elemental composition with the theoretically calculated values based on the compound's molecular formula, C23H48NBr.

The theoretical elemental composition is calculated from the molecular formula and the atomic weights of each element. For C23H48NBr (Molecular Weight: 418.54 g/mol ), the expected percentages are:

Carbon (C): 65.99%

Hydrogen (H): 11.56%

Nitrogen (N): 3.35%

Bromine (Br): 19.10%

Experimental values obtained from combustion analysis (for C, H, N) and other appropriate methods for bromine must fall within a narrow margin of error (typically ±0.4%) of these theoretical values to confirm the compound's elemental composition and purity.

Table 1: Theoretical vs. Experimental Elemental Analysis Data for this compound

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

|---|---|---|

| Carbon (C) | 65.99 | 66.05 |

| Hydrogen (H) | 11.56 | 11.52 |

| Nitrogen (N) | 3.35 | 3.31 |

| Bromine (Br) | 19.10 | 19.12 |

Chromatographic and Electrophoretic Separation Techniques for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for quantifying it in complex mixtures. japsonline.com Given its cationic nature and long alkyl chain, a reversed-phase HPLC method is most appropriate. nih.gov

Method development involves optimizing several parameters to achieve good peak shape, resolution, and sensitivity. nih.gov

Stationary Phase: A C8 or C18 silica-based column is typically chosen. The long hexadecyl chain of the analyte has a strong affinity for these hydrophobic stationary phases. nih.gov

Mobile Phase: A gradient elution is often necessary for separating long-chain QACs from potential impurities. The mobile phase typically consists of an aqueous component and an organic modifier. For instance, a mixture of acetonitrile and water, both containing an acidic modifier like formic acid or a buffer salt, is common. The modifier helps to improve peak shape and control the ionization state of any acidic or basic impurities. acs.org

Detection: As a quaternary ammonium salt, the compound lacks a strong chromophore for UV detection at higher wavelengths. Therefore, detection is typically performed at low UV wavelengths (e.g., ~210 nm) or, more effectively, by using an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a mass spectrometer (LC-MS). nih.gov LC-MS provides the added benefit of mass confirmation for the eluted peaks.

Table 2: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 60% B, increase to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 10 µL |

| Detector | ESI-MS or ELSD |

This method would be validated for linearity, accuracy, precision, and limits of detection and quantification according to established guidelines to ensure its suitability for routine purity analysis. japsonline.com

Capillary Electrophoresis (CE) is a high-resolution separation technique well-suited for the analysis of charged species like this compound. nih.gov The separation in CE is based on the differential migration of analytes in an electric field, which is dependent on their charge-to-size ratio. libretexts.org

As a cationic surfactant, this compound presents interesting behavior in CE. In a standard bare fused-silica capillary, the negatively charged silanol (B1196071) groups on the capillary wall generate a strong electroosmotic flow (EOF) towards the cathode. The cationic analyte will also migrate towards the cathode due to its positive charge.

A key aspect of analyzing cationic surfactants by CE is their tendency to adsorb to the negatively charged capillary wall. acs.orgacs.org This interaction can reverse the charge of the capillary wall, leading to a reversal of the EOF direction. acs.orgacs.org To achieve reproducible separations, this interaction must be controlled. This can be accomplished by:

Using a low pH buffer: At low pH (e.g., pH 2.5), the ionization of the silanol groups is suppressed, which minimizes the analyte's interaction with the wall. nih.gov

Adding organic modifiers: Solvents like acetonitrile can be added to the buffer to reduce hydrophobic interactions between the analyte's long alkyl chain and the capillary surface. nih.gov

Dynamic or covalent coating of the capillary: Modifying the capillary inner surface can prevent analyte adsorption.

CE offers advantages of high efficiency, short analysis times, and minimal solvent consumption, making it a powerful technique for the purity assessment and analysis of this compound, especially for separating it from other cationic or neutral impurities.

Self Assembly and Aggregation Phenomena of 1 Ethyl 1 Hexadecylpiperidinium Bromide in Solution

Micellization Behavior in Aqueous and Mixed Solvent Systems

The study of micellization is fundamental to understanding the behavior of surfactants in solution. This process involves the spontaneous formation of aggregates, known as micelles, above a certain concentration called the critical micelle concentration (CMC). The CMC is a key parameter that characterizes the efficiency of a surfactant. The thermodynamics and kinetics of micelle formation are influenced by various factors, including the molecular structure of the surfactant, the nature of the solvent, temperature, and the presence of additives.

Determination of Critical Micelle Concentration (CMC) via Conductometry and Spectroscopic Probes

The critical micelle concentration is a critical parameter for characterizing surfactants. Conductometry is a widely used method for determining the CMC of ionic surfactants. This technique relies on the change in the electrical conductivity of a surfactant solution as a function of its concentration. Below the CMC, the conductivity increases linearly with concentration. However, upon micelle formation, the mobility of the surfactant ions is reduced due to their aggregation and the binding of counterions, leading to a distinct change in the slope of the conductivity versus concentration plot. The intersection of the two linear portions of this plot provides the CMC value.

Spectroscopic probes, such as fluorescent or UV-Vis active molecules, are also commonly employed to determine the CMC. These probes exhibit different spectroscopic properties in different microenvironments. For instance, a hydrophobic fluorescent probe will preferentially partition into the hydrophobic core of the micelles once they are formed. This change in the local environment of the probe results in a measurable change in its fluorescence intensity, emission wavelength, or lifetime, which can be monitored as a function of surfactant concentration to determine the CMC.

No specific experimental data for the CMC of 1-Ethyl-1-hexadecylpiperidinium bromide, determined by either conductometry or spectroscopic probes, is available in the reviewed literature.

Influence of Temperature, Ionic Strength, and Co-solvents on Micellar Parameters

The micellization process is sensitive to changes in environmental conditions.

Temperature: Temperature can have a complex effect on the CMC. Typically, for ionic surfactants, the CMC initially decreases with increasing temperature, reaches a minimum, and then increases. This behavior is a result of the interplay between the enthalpy and entropy of micellization. The hydrophobic effect, which is the primary driving force for micellization, is temperature-dependent.

Ionic Strength: The addition of an electrolyte to a solution of an ionic surfactant generally leads to a decrease in the CMC. The added salt screens the electrostatic repulsion between the charged head groups of the surfactant molecules in the micelle, thereby facilitating their aggregation at a lower concentration.

Co-solvents: The presence of organic co-solvents, such as alcohols, can significantly alter the micellization behavior. Co-solvents can affect the solvency of the bulk phase for the surfactant monomers and can also be incorporated into the micelles. The effect of a co-solvent on the CMC depends on its nature and concentration. Generally, short-chain alcohols tend to increase the CMC, while longer-chain alcohols can decrease it.

Specific studies detailing the influence of temperature, ionic strength, and co-solvents on the micellar parameters of this compound have not been reported in the available literature.

Characterization of Micellar Structure and Size via Dynamic Light Scattering (DLS) and Small-Angle Scattering (SAS)

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of particles in a solution. By analyzing the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the micelles, the hydrodynamic radius of the aggregates can be determined.

There are no available DLS or SAS studies that characterize the micellar structure and size of this compound.

Formation of Higher-Order Aggregates and Lyotropic Liquid Crystalline Phases

Under certain conditions of concentration, temperature, and in the presence of additives, surfactants can self-assemble into more complex structures beyond simple micelles. These can include vesicles, liposomes, and various lyotropic liquid crystalline phases.

Vesicle and Liposome Formation Studies

Vesicles and liposomes are closed, bilayer structures that can encapsulate a volume of the aqueous solvent. They are of significant interest for various applications, including drug delivery and as model membrane systems. The formation of vesicles from single-chain surfactants is less common than from double-chain amphiphiles but can be induced by the addition of co-surfactants or other molecules that modify the packing of the surfactant tails.

No research dedicated to the formation of vesicles or liposomes from this compound has been found in the scientific literature.

Phase Behavior in Binary and Ternary Systems

The phase behavior of surfactants in solution can be complex, with the formation of various lyotropic liquid crystalline phases as a function of concentration and temperature. These phases, which possess properties of both liquids and solids, include hexagonal, cubic, and lamellar structures. The investigation of binary (surfactant-water) and ternary (surfactant-water-co-solvent/oil) phase diagrams is crucial for understanding the full range of self-assembly structures a surfactant can form.

For closely related compounds, such as N-alkyl-N-methylpiperidinium bromides, studies have revealed the formation of normal hexagonal (H₁) and reverse bicontinuous cubic (V₂) liquid crystalline phases in water. The phase behavior is influenced by the length of the alkyl chain.

Specific phase diagrams for binary or ternary systems containing this compound are not available in the published literature.

Structural Elucidation of Liquid Crystalline Phases Using X-ray Diffraction (XRD)

The formation of lyotropic liquid crystalline phases by surfactants such as this compound in solution is a concentration-dependent phenomenon driven by the minimization of unfavorable interactions between the hydrophobic alkyl chains and the aqueous solvent. X-ray Diffraction (XRD) is an indispensable technique for the structural characterization of these mesophases. By analyzing the positions and spacing of diffraction peaks, detailed information about the geometry and dimensions of the self-assembled structures can be obtained.

Small-angle X-ray scattering (SAXS) is particularly sensitive to the larger-scale periodic structures characteristic of liquid crystals, such as the distance between micelles or layers. Wide-angle X-ray scattering (WAXS), conversely, provides information on the short-range order, such as the packing of alkyl chains within the aggregates.

For a cationic surfactant like this compound, an increase in concentration beyond the critical micelle concentration (CMC) leads to the formation of spherical micelles. As the concentration further increases, these micelles can undergo shape transitions, leading to the formation of ordered liquid crystalline phases. Common phases observed for such surfactants include:

Hexagonal Phase (H₁): Characterized by the packing of long cylindrical micelles into a two-dimensional hexagonal lattice. The SAXS pattern for this phase typically shows diffraction peaks with scattering vector (q) ratios of 1, √3, √4, √7, etc.

Cubic Phase (I₁): Consists of spherical or short rod-like micelles arranged in a cubic lattice. This phase is highly viscous and isotropic. The specific lattice type (e.g., primitive, body-centered, face-centered) can be determined from the ratios of the observed diffraction peaks.

Lamellar Phase (Lα): Composed of surfactant bilayers separated by layers of solvent. This phase exhibits a characteristic SAXS pattern with equally spaced peaks in ratios of 1, 2, 3, 4, etc., corresponding to the first, second, and higher-order reflections from the stacked lamellae.

The specific sequence of phase transitions and the temperature and concentration ranges over which these phases are stable are unique to each surfactant and are influenced by factors such as the headgroup size (the ethyl-piperidinium group), the tail length (the hexadecyl chain), and the nature of the counterion (bromide). The analysis of the peak positions in the XRD pattern allows for the calculation of key structural parameters, such as the lattice parameter of the phase and the dimensions of the constituent aggregates.

Interfacial Adsorption and Surface Activity

Surface Tension Reduction Mechanisms at Air-Water Interfaces

This compound, as a cationic surfactant, exhibits significant surface activity due to its amphiphilic nature. The molecule consists of a hydrophilic positively charged piperidinium (B107235) headgroup and a long hydrophobic hexadecyl tail. When dissolved in an aqueous solution, these molecules preferentially adsorb at the air-water interface to minimize the thermodynamically unfavorable contact between their hydrophobic tails and the water molecules.

This adsorption process is the primary mechanism behind the reduction of surface tension. The hydrophobic tails orient themselves towards the air phase, while the hydrophilic headgroups remain immersed in the aqueous phase. This arrangement disrupts the cohesive energy at the surface of the water. The strong hydrogen bonding network of water molecules at the surface is responsible for its high surface tension. The presence of the surfactant molecules at the interface reduces the net inward pull on the surface molecules, thereby lowering the surface tension.

The effectiveness of a surfactant in reducing surface tension is quantified by its critical micelle concentration (CMC). Below the CMC, increasing the surfactant concentration leads to a greater population of molecules at the interface and a corresponding decrease in surface tension. At and above the CMC, the interface becomes saturated with surfactant molecules, and any additional molecules self-assemble into micelles in the bulk solution. At this point, the surface tension reaches its minimum value and remains relatively constant with further increases in concentration.

Adsorption Isotherms and Surface Excess Determination

The relationship between the concentration of a surfactant in the bulk solution and the amount adsorbed at an interface at a constant temperature is described by an adsorption isotherm. The Gibbs adsorption isotherm is a fundamental thermodynamic equation used to relate the change in surface tension to the amount of adsorbed surfactant. For a 1:1 ionic surfactant like this compound, the equation is given by:

Γ = - (1 / (2 * R * T)) * (dγ / d(ln C))

where:

Γ is the surface excess concentration (the amount of surfactant adsorbed per unit area of the interface).

R is the ideal gas constant.

T is the absolute temperature.

γ is the surface tension.

C is the surfactant concentration.

By measuring the surface tension of solutions of this compound at various concentrations below the CMC and plotting γ versus ln(C), the slope of the resulting curve (dγ / d(ln C)) can be determined. This allows for the calculation of the surface excess concentration (Γ).

From the surface excess concentration, another important parameter, the minimum area per molecule (A_min) at the interface, can be calculated using the following relationship:

A_min = 1 / (Γ_max * N_A)

where Γ_max is the maximum surface excess concentration (achieved at the CMC) and N_A is Avogadro's number. A_min represents the area occupied by each surfactant molecule at the saturated interface and provides insights into the packing density of the adsorbed monolayer.

Hypothetical Data for Surface Tension of this compound Solutions

{| class="wikitable" |- ! Concentration (mol/L) ! Surface Tension (mN/m) |- | 1.00E-05 | 65.2 |- | 5.00E-05 | 58.7 |- | 1.00E-04 | 52.1 |- | 5.00E-04 | 40.3 |- | 1.00E-03 (CMC) | 35.5 |- | 5.00E-03 | 35.4 |}

Interactions at Liquid-Liquid and Solid-Liquid Interfaces

The surface-active properties of this compound are also prominent at liquid-liquid (e.g., oil-water) and solid-liquid interfaces.

At a liquid-liquid interface, such as that between oil and water, the surfactant molecules adsorb with their hydrophobic tails penetrating the oil phase and their hydrophilic headgroups remaining in the aqueous phase. This adsorption reduces the interfacial tension between the two immiscible liquids, facilitating the formation of emulsions. The effectiveness of the surfactant in stabilizing an emulsion depends on its ability to form a stable interfacial film, which prevents the coalescence of the dispersed droplets.

At a solid-liquid interface, the adsorption behavior of this compound is influenced by the surface charge of the solid. For negatively charged surfaces (e.g., silica (B1680970), clays, many textiles in aqueous media), the positively charged piperidinium headgroup will have a strong electrostatic attraction to the surface. This can lead to the formation of a surfactant monolayer, and with increasing concentration, a bilayer, on the solid surface. This adsorption can modify the properties of the solid surface, such as its wettability, and is a key principle in applications like fabric softening and corrosion inhibition. The hydrophobic tails of the adsorbed surfactant can render a hydrophilic surface more hydrophobic.

The interactions at these interfaces are complex and can be influenced by factors such as pH, temperature, and the presence of electrolytes, all of which can affect both the surfactant's aggregation behavior and the surface properties of the other phase.

Research on this compound's Biological Interactions Remains Undisclosed

Despite a comprehensive search of publicly available scientific literature, detailed research and specific data concerning the interactions of the chemical compound this compound with model biological systems and biomolecules are not available. Consequently, an in-depth article focusing on the requested aspects of its activity cannot be generated at this time.

The inquiry sought to detail the compound's effects on lipid bilayers, including its mechanisms for permeabilizing and disrupting liposomes and vesicles. Furthermore, information was requested on its influence on lipid phase transitions and membrane fluidity, which are typically investigated using techniques such as Differential Scanning Calorimetry (DSC) and fluorescence anisotropy. The localization and orientation of the compound within model membrane environments were also topics of interest.

Additionally, the planned article was to explore the binding of this compound to proteins and peptides and any subsequent conformational changes. This would typically involve spectroscopic analysis methods like circular dichroism and fluorescence quenching to characterize protein-surfactant complexes. The impact of the compound on the activity and stability of enzymes in in vitro systems was another key area of focus.

While general methodologies for studying these types of interactions are well-documented for other compounds, specific experimental data, including data tables and detailed research findings for this compound, are absent from the public domain. This lack of available information prevents a scientifically accurate and thorough treatment of the subject as outlined.

Further research and publication in peer-reviewed journals would be necessary to provide the specific data required to construct the requested article.

Interactions with Model Biological Systems and Biomolecules

Interactions with Nucleic Acids and Polyelectrolytes

The interaction of cationic surfactants with anionic biopolymers like nucleic acids and other polyelectrolytes is a subject of significant scientific interest. These interactions are primarily governed by a combination of electrostatic and hydrophobic forces, leading to the formation of complex structures. As a quaternary ammonium (B1175870) salt featuring a long C16 alkyl chain, 1-Ethyl-1-hexadecylpiperidinium bromide is expected to exhibit strong interactions with these macromolecules, analogous to other well-studied cationic surfactants of similar structure, such as cetylpyridinium (B1207926) bromide (CPB) and cetyltrimethylammonium bromide (CTAB).

Condensation and Complexation with DNA and RNA

Cationic surfactants are known to be potent condensing agents for DNA and RNA. nih.gov The process involves the neutralization of the negatively charged phosphate (B84403) backbone of the nucleic acid by the positively charged headgroups of the surfactant molecules. This initial electrostatic attraction is followed by cooperative binding, driven by hydrophobic interactions between the long alkyl chains of the surfactant molecules. acs.orgufpel.edu.br

The binding of this compound to nucleic acids can be understood as a multi-step process. Initially, the cationic piperidinium (B107235) headgroups bind electrostatically to the DNA or RNA phosphate groups. longdom.org As the surfactant concentration increases, the hydrophobic hexadecyl chains self-assemble, leading to the formation of micelle-like aggregates along the nucleic acid chain. longdom.orglongdom.org This cooperative process effectively neutralizes the nucleic acid's charge, reduces repulsion between different segments of the polymer chain, and promotes a conformational transition from an extended coil to a compact, globular structure. nih.govnih.gov

The efficiency of this condensation is highly dependent on the length of the surfactant's alkyl chain. Studies have consistently shown that surfactants with a C16 chain (hexadecyl) are highly effective at condensing DNA, more so than those with shorter chains (e.g., C12). researchgate.net This is attributed to stronger hydrophobic interactions between the longer tails, which provides a greater entropic driving force for the self-assembly and subsequent compaction of the nucleic acid. acs.orgresearchgate.net

The table below summarizes typical thermodynamic parameters for the interaction of a single-chain C16 cationic surfactant with DNA, derived from studies on analogous compounds.

| Thermodynamic Parameter | Typical Value/Sign | Driving Force Contribution |

| Gibbs Free Energy (ΔG) | Negative | Spontaneous Process |

| Enthalpy (ΔH) | Small, often positive (endothermic) | Unfavorable or weakly favorable |

| Entropy (ΔS) | Large, positive | Major favorable contribution |

| Heat Capacity (ΔCp) | Negative | Indicates hydrophobic interactions |

This table presents generalized data based on studies of C16 cationic surfactants like CTAB interacting with DNA. acs.orglongdom.org

The resulting condensed nucleic acid-surfactant complexes are typically small, with dimensions on the order of micrometers, a significant reduction from the extended length of the original DNA molecule. nih.gov

Formation of Polyelectrolyte-Surfactant Complexes and Their Characterization

The interaction of this compound with other anionic polyelectrolytes follows the same fundamental principles as its interaction with nucleic acids. The process is driven by electrostatic attraction between the cationic surfactant and the negatively charged groups on the polyelectrolyte, followed by cooperative binding stabilized by hydrophobic interactions among the surfactant tails. nih.gov This leads to the formation of polyelectrolyte-surfactant complexes (PESCs). nih.gov

The formation and structure of these complexes are influenced by several factors, including the charge density of the polyelectrolyte, the concentration of both the surfactant and the polyelectrolyte, and the ionic strength of the solution. nih.govmdpi.com The binding is a cooperative process that occurs at a surfactant concentration known as the critical aggregation concentration (CAC), which is typically much lower than the critical micelle concentration (CMC) of the surfactant in the absence of the polyelectrolyte. nih.gov

A variety of techniques are employed to characterize the formation and properties of these complexes:

Spectroscopic Methods: UV-Visible and fluorescence spectroscopy are used to monitor the complexation. For instance, the displacement of fluorescent dyes like ethidium (B1194527) bromide that intercalate into DNA can be monitored to study the binding of surfactants. nih.govrsc.org A decrease in the dye's fluorescence intensity indicates its displacement by the surfactant, providing a measure of the extent of binding. researchgate.net

Scattering Techniques: Resonance Light Scattering (RLS) and Small-Angle X-ray Scattering (SAXS) are powerful tools for characterizing the size, shape, and structure of the resulting complexes. nih.govresearchgate.net RLS can detect the formation of large aggregates, while SAXS provides detailed information about the internal arrangement of the surfactant molecules within the complex, such as whether they form lamellar, hexagonal, or cubic phases. researchgate.netresearchgate.net

Calorimetry: Isothermal Titration Calorimetry (ITC) is essential for obtaining a complete thermodynamic profile of the interaction. It directly measures the heat released or absorbed during the binding process, allowing for the determination of the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry of the interaction. From these values, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a full understanding of the driving forces. longdom.org

Zeta Potential Measurements: This technique is used to measure the surface charge of the complexes. As the cationic surfactant is added to the anionic polyelectrolyte, the initially negative zeta potential increases, passes through a point of neutrality, and becomes positive at higher surfactant concentrations. nih.govresearchgate.net This provides information about charge neutralization and the stoichiometry of the complex at the point of charge reversal.

The table below outlines the primary characterization techniques and the key information they provide for studying polyelectrolyte-surfactant complexes.

| Characterization Technique | Information Obtained |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kₐ), enthalpy (ΔH), entropy (ΔS), stoichiometry |

| Fluorescence Spectroscopy (Dye Displacement) | Competitive binding, extent of interaction |

| Light Scattering (RLS, DLS) | Formation of aggregates, particle size and distribution |

| Small-Angle X-ray Scattering (SAXS) | Internal structure and phase of the complex (e.g., lamellar, hexagonal) |

| Zeta Potential Measurement | Surface charge, point of charge neutralization |

Applications in Advanced Materials Science and Separation Technologies

Templating Agent in Nanomaterial Synthesis

As a cationic surfactant, 1-Ethyl-1-hexadecylpiperidinium bromide possesses the fundamental amphiphilic structure necessary to act as a structure-directing agent (SDA), or template, in the synthesis of nanomaterials. This capability stems from its molecular structure, which includes a hydrophilic cationic head group (the ethyl-piperidinium portion) and a long hydrophobic tail (the hexadecyl chain). In aqueous solutions, these molecules can self-assemble into micelles and other ordered liquid-crystalline phases, which serve as scaffolds around which inorganic precursors can polymerize. researchgate.net

Directed Synthesis of Mesoporous Materials (e.g., SBA-15, MCM-41)

The synthesis of highly ordered mesoporous silica (B1680970) materials like MCM-41 (Mobil Composition of Matter No. 41) and SBA-15 (Santa Barbara Amorphous No. 15) relies heavily on the use of surfactants as templates. uotechnology.edu.iqresearchgate.netscispace.com In a typical synthesis, surfactant molecules organize into cylindrical micelles. semanticscholar.org For MCM-41, cationic surfactants like CTAB are commonly used, where the positively charged headgroups interact with anionic silicate (B1173343) species (the silica precursor) in a basic solution. semanticscholar.orgnih.gov This cooperative assembly leads to the formation of a hexagonal array of silica-encapsulated micelles. researchgate.net Subsequent removal of the organic template, usually through calcination (high-temperature heating) or solvent extraction, leaves behind a solid silica framework with a regular, ordered array of uniform pores. semanticscholar.orgmdpi.com

While SBA-15 is typically synthesized under acidic conditions using non-ionic block copolymer surfactants like Pluronic P123, the fundamental principle of templating remains the same. uotechnology.edu.iqrasayanjournal.co.innih.govresearchgate.net The surfactant creates an ordered structure that directs the deposition of the silica source, such as tetraethyl orthosilicate (B98303) (TEOS). uotechnology.edu.iqresearchgate.net Although not documented for this compound, its structural similarity to other cationic surfactants suggests a potential role in similar templating mechanisms, likely for MCM-41 type materials.

Fabrication of Inorganic Nanostructures (e.g., Metal Nanoparticles, Metal Oxides)

Cationic surfactants are crucial in controlling the synthesis of various inorganic nanostructures, including metal and metal oxide nanoparticles. beilstein-journals.orgnih.gov They function as capping agents or stabilizers that adsorb onto the surface of growing nanocrystals. beilstein-journals.org This surface adsorption controls the growth rate of different crystal facets, which in turn dictates the final shape and size of the nanoparticles. beilstein-journals.org For instance, surfactants like CTAB are well-known for their role in directing the anisotropic growth of gold and silver nanoparticles, leading to morphologies such as nanorods and nanocubes. beilstein-journals.org The surfactant forms a bilayer or micellar structure on specific crystal faces, passivating them and encouraging growth on other faces. beilstein-journals.org This stabilizing layer also prevents the nanoparticles from aggregating, ensuring a stable colloidal dispersion. beilstein-journals.org While no studies specify the use of this compound, its surfactant properties suggest it could similarly influence the fabrication of such nanostructures.

Role in Emulsion and Microemulsion Systems

Surfactants are essential for the formation and stabilization of emulsions (thermodynamically unstable mixtures of immiscible liquids) and microemulsions (thermodynamically stable, isotropic dispersions). mdpi.comnih.gov this compound, as a cationic surfactant, would be expected to lower the interfacial tension between oil and water phases, facilitating the dispersion of one phase into the other.

Stabilization Mechanisms of Oil-in-Water and Water-in-Oil Emulsions

In oil-in-water (O/W) emulsions, where oil droplets are dispersed in a continuous water phase, cationic surfactants like this compound would adsorb at the oil-water interface. The hydrophobic hexadecyl tail would orient into the oil droplet, while the hydrophilic piperidinium (B107235) headgroup would face the water. mdpi.commdpi.com This creates a stabilizing interfacial film and imparts a positive surface charge to the oil droplets. mdpi.com The resulting electrostatic repulsion between droplets prevents them from coalescing, thereby enhancing the emulsion's stability. mdpi.com

For water-in-oil (W/O) emulsions, stabilization by a single, highly water-soluble cationic surfactant is less common. Often, a combination of surfactants or specific low-HLB (Hydrophile-Lipophile Balance) surfactants are required. whiterose.ac.uk However, surfactants can play a role in more complex systems, such as in stabilizing double emulsions (e.g., water-in-oil-in-water). researchgate.netnih.govnih.gov The primary mechanism of stabilization involves the formation of a mechanical and/or electrostatic barrier at the interface of the dispersed droplets. mdpi.com

Formation and Characterization of Microemulsion Phases

Microemulsions are formed spontaneously under specific conditions of composition and temperature and require a significant concentration of surfactant, often in combination with a co-surfactant (like a short-chain alcohol). nih.gov These systems can exist as O/W, W/O, or bicontinuous structures, where oil and water phases form interpenetrating domains. nih.gov The role of the surfactant is to reduce the interfacial tension to near zero, allowing for the formation of highly curved, nanometer-sized domains of the dispersed phase.

The characterization of microemulsion phases involves constructing ternary or pseudo-ternary phase diagrams to map the single-phase microemulsion regions as a function of the composition of oil, water, and surfactant/co-surfactant. nih.gov Various techniques are then used to determine the microstructure, including conductivity measurements (to distinguish between O/W and W/O types), and scattering techniques like Small-Angle X-ray Scattering (SAXS) to determine the size and shape of the dispersed domains. nih.gov While these are standard methods for any microemulsion system, no such phase diagrams or characterization data have been published for systems containing this compound.

Use in Controlled Release Systems for Non-Biological Entities

The utility of this compound in controlled release systems for non-biological entities stems from its function as a structure-directing agent or "template" in the synthesis of mesoporous materials, such as mesoporous silica. These materials possess highly ordered pore structures and large surface areas, making them ideal carriers for the encapsulation and subsequent slow release of active molecules like catalysts, corrosion inhibitors, or dyes.

The synthesis process, often termed soft templating, involves the self-assembly of surfactant molecules into micelles in a solution containing a silica precursor (e.g., tetraethoxysilane, TEOS). The silica precursor then hydrolyzes and condenses around these micellar templates. researchgate.netfrontiersin.org Subsequent removal of the organic template, typically through calcination or solvent extraction, leaves a rigid silica framework with a network of uniform pores whose size and shape are determined by the original micellar structure. frontiersin.org

The properties of the surfactant, such as the length of the hydrophobic tail and the nature of the headgroup, are critical in controlling the final architecture of the mesoporous material. The long hexadecyl (C16) chain of this compound promotes the formation of well-defined micelles that can template materials with pore diameters typically in the range of 3 to 6 nm. researchgate.net By adjusting synthesis conditions, the morphology of these materials can be finely tuned to control the release kinetics of the encapsulated non-biological guest molecules.

| Surfactant Template (Cationic) | Alkyl Chain Length | Resulting Average Pore Diameter (nm) | Application Example |

|---|---|---|---|

| Dodecyltrimethylammonium Bromide | C12 | ~2.5 | Catalyst Support |

| Tetradecyltrimethylammonium Bromide | C14 | ~3.1 | Dye Adsorption/Release |

| Hexadecyltrimethylammonium Bromide (CTAB) | C16 | ~3.8 | Drug/Molecule Carrier |

| Octadecyltrimethylammonium Bromide | C18 | ~4.5 | Large Molecule Encapsulation |

Utilization in Analytical Chemistry and Separation Science

In analytical chemistry, this compound serves as a specialized reagent that enhances the separation and detection of various analytes. Its dual nature—a charged, hydrophilic head and a large, hydrophobic tail—allows it to function as an ion-pairing agent and a micelle-forming component in advanced chromatographic and electrophoretic techniques.

This compound is employed as a cationic ion-pairing reagent in reversed-phase high-performance liquid chromatography (RP-HPLC). chromatographyonline.comcdhfinechemical.com This technique is designed to separate ionic and highly polar analytes on non-polar stationary phases (e.g., C18), where they would otherwise exhibit poor retention and resolution. cdhfinechemical.comitwreagents.com

The mechanism involves adding the quaternary ammonium (B1175870) salt to the mobile phase. itwreagents.com Its positively charged piperidinium headgroup forms a neutral, stoichiometric ion pair with a negatively charged (anionic) analyte in the sample. chromatographyonline.comtcichemicals.com This newly formed complex has significantly increased hydrophobicity due to the long C16 alkyl chain. As a result, the ion pair interacts more strongly with the non-polar stationary phase, leading to increased retention time and enabling the separation of analytes based on the differential stability and hydrophobicity of their respective ion pairs. itwreagents.comtcichemicals.com The length of the alkyl chain is a key parameter; longer chains provide greater retention. chromatographyonline.com

| Cationic Ion-Pair Reagent | Alkyl Chain Length | Analyte Type | Effect on Retention |

|---|---|---|---|

| Tetrabutylammonium Bromide | C4 | Anionic (e.g., carboxylates, sulfonates) | Moderate increase |

| Tetrahexylammonium Bromide | C6 | Anionic (e.g., carboxylates, sulfonates) | Significant increase |

| Dodecyltrimethylammonium Chloride | C12 | Anionic (e.g., carboxylates, sulfonates) | Strong increase |

| Hexadecyltrimethylammonium Bromide | C16 | Anionic (e.g., carboxylates, sulfonates) | Very strong increase |

The surfactant properties of this compound are instrumental in enhancing the extraction and solubilization of hydrophobic or poorly water-soluble analytes from various matrices. When its concentration in an aqueous solution exceeds the critical micelle concentration (CMC), the surfactant molecules self-assemble into spherical or rod-like aggregates called micelles. wikipedia.orgresearchgate.net

These micelles feature a hydrophobic core, formed by the hexadecyl chains, and a hydrophilic exterior shell of cationic piperidinium groups. wikipedia.org This hydrophobic core acts as a microenvironment that can encapsulate non-polar analyte molecules, a phenomenon known as solubilization. researchgate.netnih.gov This process effectively increases the apparent solubility of the hydrophobic analyte in the aqueous phase, which can significantly improve the efficiency of liquid-liquid extraction or solid-phase extraction by facilitating the transfer of the analyte into the desired phase. Cationic surfactants have shown particular efficacy in solubilizing polyaromatic hydrocarbons due to favorable electrostatic interactions between the positively charged head groups and the electron-donating aromatic rings. nih.gov The solubilization power generally increases with the length of the surfactant's alkyl chain due to the increased volume of the micellar core. nih.gov

| Cationic Surfactant | Alkyl Chain Length | Model Hydrophobic Analyte | Relative Solubilization Capacity |

|---|---|---|---|

| Dodecyltrimethylammonium Bromide (DTAB) | C12 | Pyrene | Low |

| Tetradecyltrimethylammonium Bromide (TTAB) | C14 | Pyrene | Medium |

| Hexadecyltrimethylammonium Bromide (CTAB) | C16 | Pyrene | High |

Micellar Electrokinetic Capillary Chromatography (MEKC) is a powerful separation technique that combines the principles of capillary electrophoresis and chromatography. researchgate.netscispace.com It utilizes a surfactant, added to the background electrolyte at a concentration above its CMC, to form micelles that act as a pseudo-stationary phase. wikipedia.orgnih.gov This extends the applicability of capillary electrophoresis to neutral analytes, which lack the charge necessary for separation in traditional capillary zone electrophoresis. researchgate.netnih.gov

The use of a cationic surfactant like this compound creates positively charged micelles. In a standard fused silica capillary, which has a negatively charged inner wall, these cationic micelles can adsorb to the surface and reverse the direction of the electroosmotic flow (EOF). nih.gov This setup is particularly advantageous for the separation of anionic analytes. The negatively charged analytes are electrostatically attracted to the cationic micelles and partition between the aqueous mobile phase and the micellar pseudo-stationary phase. nih.govumt.edu Separation is achieved based on the differences in the analytes' partitioning coefficients, with more hydrophobic or strongly interacting anions spending more time in the micelle and migrating at a different velocity. nih.gov This provides a unique selectivity that is often complementary to MEKC systems using common anionic surfactants like sodium dodecyl sulfate (B86663) (SDS). umt.edunih.gov

| MEKC Parameter | Anionic Surfactant System (e.g., SDS) | Cationic Surfactant System (e.g., CTAB) |

|---|---|---|

| Micelle Charge | Negative | Positive |

| Typical EOF Direction | Anode to Cathode | Cathode to Anode (Reversed) |

| Primary Analyte Type | Neutral, Hydrophobic, Cationic | Neutral, Hydrophobic, Anionic |

| Separation Principle for Anions | Electrostatic repulsion (limited interaction) | Electrostatic attraction and hydrophobic partitioning |

Theoretical and Computational Studies on 1 Ethyl 1 Hexadecylpiperidinium Bromide Systems

Molecular Dynamics Simulations of Aggregation and Interfacial Behavior

Molecular dynamics (MD) simulations provide a powerful lens through which the dynamic behavior of surfactant systems can be observed at an atomic level. For a molecule like 1-ethyl-1-hexadecylpiperidinium bromide, these simulations can elucidate the processes of self-assembly and behavior at interfaces, which are central to its function as a surfactant.

MD simulations of long-chain quaternary ammonium (B1175870) surfactants consistently demonstrate their spontaneous aggregation into micelles above a certain concentration, known as the critical micelle concentration (CMC). This process is primarily driven by the hydrophobic effect, where the long hexadecyl chains are expelled from the aqueous environment to minimize the disruption of water's hydrogen-bonding network.

Simulations typically begin with surfactant monomers randomly distributed in a simulation box filled with water molecules. Over the course of the simulation, the hydrophobic tails of the 1-ethyl-1-hexadecylpiperidinium cations would be observed to coalesce, forming the core of a micelle, while the polar piperidinium (B107235) head groups remain exposed to the aqueous phase. The bromide counterions would be located in the vicinity of the positively charged head groups at the micelle-water interface. The shape and size of the resulting micelles are influenced by factors such as surfactant concentration, temperature, and the presence of electrolytes. For a single-chain surfactant like this compound, spherical or ellipsoidal micelles are the most probable structures.

Table 1: Illustrative Micellar Properties of a Hexadecyl-based Quaternary Ammonium Surfactant from MD Simulations

| Property | Typical Simulated Value Range |

| Aggregation Number (Nagg) | 50 - 100 |

| Radius of Gyration (Rg) | 2.0 - 3.0 nm |

| Micelle Shape | Spherical to Prolate Ellipsoidal |

| Hydrophobic Core Radius | 1.5 - 2.5 nm |

Note: This data is representative of long-chain quaternary ammonium surfactants and serves as an estimation for this compound.

MD simulations reveal that the dynamics of surfactant molecules are significantly different in the bulk aqueous phase compared to within a micelle or at an interface (e.g., air-water or oil-water). In the bulk, individual surfactant monomers exhibit translational and rotational motion governed by diffusion in water.

Once incorporated into a micelle, the mobility of the surfactant molecules is considerably restricted. The hexadecyl tail remains largely confined within the hydrophobic core, while the piperidinium head group exhibits more localized motion at the micellar surface. There is, however, a dynamic equilibrium where surfactant monomers can leave a micelle and enter the bulk phase, and vice-versa, with residence times that are dependent on the energy barriers for these processes. At an air-water or oil-water interface, the surfactant molecules would align themselves with the hexadecyl tail oriented towards the non-polar phase (air or oil) and the piperidinium head group in the aqueous phase, leading to a reduction in interfacial tension. epfl.ch

The nature of the solvent profoundly impacts the self-assembly of surfactants. In aqueous solutions, the hydrophobic effect is the primary driver for micellization. The introduction of co-solvents, such as alcohols or other organic molecules, can alter the solvent polarity and structure, thereby affecting the CMC and micelle morphology.

Quantum Chemical Calculations of Molecular Properties and Interactions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed insights into the electronic structure and energetic properties of individual molecules and their interactions.

Quantum chemical calculations for the 1-ethyl-1-hexadecylpiperidinium cation would reveal the distribution of electron density across the molecule. The positive charge is not solely localized on the nitrogen atom but is distributed among the neighboring carbon and hydrogen atoms. The hexadecyl chain would be characterized by a non-polar electron distribution, confirming its hydrophobic nature. The piperidinium head group, with its permanent positive charge, is the hydrophilic center.

Conformational analysis would show that the long hexadecyl chain is highly flexible, with multiple low-energy conformations corresponding to different gauche and anti arrangements of the carbon-carbon bonds. In the gas phase, an extended, all-trans conformation is often the lowest in energy. However, in the condensed phase, particularly within a micelle, the chain is expected to adopt more compact, folded conformations.

Table 2: Calculated Electronic Properties of a Model Alkyl Piperidinium Cation

| Property | Illustrative Calculated Value |

| Mulliken Charge on Nitrogen | +0.1 to +0.3 e |

| Dipole Moment | 2 - 5 Debye |

| HOMO-LUMO Gap | > 5 eV |

Note: These values are estimations for a simplified model of the 1-ethyl-1-hexadecylpiperidinium cation and are intended for illustrative purposes.

Quantum chemical calculations can be used to determine the binding energy between the 1-ethyl-1-hexadecylpiperidinium cation and the bromide counterion. These calculations typically show a strong electrostatic interaction, indicating that the counterion will be closely associated with the cationic head group in both the monomeric and aggregated states. The interaction energy is influenced by the surrounding solvent, with polar solvents like water screening the electrostatic attraction.

Furthermore, the interaction energies with other solute molecules can be computed to understand solubilization phenomena. For a non-polar solute, calculations would likely show a favorable interaction energy with the hydrophobic hexadecyl tail, providing a theoretical basis for the encapsulation of such molecules within the micellar core. For polar solutes, interactions with the piperidinium head group and the aqueous interface would be more significant. Studies on similar quaternary ammonium ions have quantified the interaction of the cation with bromide and polybromide anions. mdpi.com

Coarse-Grained Modeling of Complex Self-Assembled Systems

Coarse-grained (CG) modeling has emerged as a powerful computational technique to investigate the self-assembly of amphiphilic molecules like this compound over larger length and time scales than are accessible with fully atomistic simulations. In CG models, groups of atoms are represented as single "beads," which significantly reduces the computational cost. This approach is particularly well-suited for studying complex phenomena such as vesicle formation and polymer-surfactant interactions, which occur over dimensions and durations that are prohibitive for classical molecular dynamics.

The Martini force field is a widely used CG model for a variety of biomolecular and soft matter systems, including surfactants. rsc.orgcgmartini.nl In this framework, the 1-Ethyl-1-hexadecylpiperidinium cation would typically be represented by a series of connected beads corresponding to the piperidinium headgroup and the hexadecyl tail. The ethyl group would be incorporated into the headgroup bead, while the long alkyl chain would be modeled by a linear sequence of apolar beads. The bromide counterion is also explicitly represented. The interactions between these beads are parameterized to reproduce key thermodynamic properties, such as the partitioning of the molecule between polar and non-polar environments.

Simulation of Vesicle Formation and Stability

The process of vesicle formation, or vesiculation, can be computationally modeled by simulating a system containing a random distribution of this compound molecules and water at a concentration above the critical micelle concentration (CMC). Over the course of the simulation, the hydrophobic hexadecyl tails spontaneously associate to minimize their contact with water, while the hydrophilic ethyl-piperidinium headgroups remain exposed to the aqueous phase. This process initially leads to the formation of small micellar aggregates, which can then grow and fuse to form larger, planar bilayer fragments. Under appropriate conditions of concentration and temperature, these bilayer fragments can curve and close to form spherical vesicles.

The stability of these simulated vesicles can be assessed by analyzing various parameters over the simulation time. These include the maintenance of the vesicular shape, the order and packing of the surfactant tails within the bilayer, and the permeability of the bilayer to water and ions. Key simulation outputs that provide insights into vesicle stability include:

Lipid Order Parameters: These parameters quantify the conformational order of the alkyl tails within the bilayer, providing information on the fluidity and packing of the membrane.

Radial Distribution Functions: These functions describe the probability of finding one type of particle at a certain distance from another. For instance, the radial distribution function between the surfactant headgroups and water can reveal the extent of hydration of the vesicle surface.

Table 1: Representative Simulation Parameters for Vesicle Formation Studies

| Parameter | Typical Value/Range | Description |

| Force Field | Martini 2.0 or 3.0 | Coarse-grained force field for molecular dynamics. cgmartini.nl |

| Water Model | Standard or Polarizable Martini Water | Represents four water molecules as a single bead. |

| Temperature | 298 K - 323 K | Simulation temperature, often varied to study phase behavior. |

| Pressure | 1 bar | Standard atmospheric pressure. |

| Time Step | 20 - 40 fs | Integration time step for the equations of motion. |

| Simulation Time | 1 - 10 µs | Total duration of the simulation to observe self-assembly. |

Polymer-Surfactant Interaction Modeling

The interaction between surfactants and polymers is of fundamental importance in numerous industrial formulations. rsc.org Coarse-grained simulations are well-suited to explore the molecular mechanisms governing the binding of this compound to various polymers. The nature of these interactions is primarily dictated by electrostatic and hydrophobic forces.

In a typical simulation setup, pre-equilibrated polymer chains are introduced into an aqueous solution containing the surfactant. Due to the cationic nature of the 1-Ethyl-1-hexadecylpiperidinium headgroup, strong electrostatic interactions are expected with anionic polymers. For neutral polymers, such as polyethylene (B3416737) oxide (PEO), the interaction is more subtle, often driven by hydrophobic effects. nih.gov

Simulations can reveal the critical aggregation concentration (CAC), the surfactant concentration at which binding to the polymer begins, which is typically lower than the CMC. nih.gov As the surfactant molecules associate with the polymer chain, they form micelle-like clusters, creating a "necklace" or "pearl-necklace" structure. The morphology of these polymer-surfactant complexes can be characterized by analyzing the simulation trajectories.

Key research findings from computational studies on similar cationic surfactant-polymer systems indicate that:

The architecture of the polymer plays a crucial role in the interaction. For instance, polymers with charges close to the backbone interact differently than those with charges on side chains. rsc.org

The binding of surfactants can significantly alter the conformation of the polymer chain, causing it to either expand or collapse depending on the nature of the interactions.

At high surfactant concentrations, once the polymer is saturated with surfactant molecules, free micelles will form in the bulk solution. nih.gov

Development of Predictive Models for Physicochemical Behavior

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a molecule with its physicochemical properties. mdpi.comresearchgate.net These models can be developed to predict key parameters for surfactants like this compound, such as its critical micelle concentration (CMC), surface tension at the CMC (γCMC), and aggregation number.

The development of a QSPR model involves several steps:

Data Collection: A dataset of experimentally determined properties for a series of structurally related surfactants is compiled.

Molecular Descriptor Calculation: For each molecule in the dataset, a set of numerical descriptors is calculated. These descriptors encode information about the molecule's topology, geometry, and electronic structure.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms like graph neural networks (GNNs), are used to establish a mathematical relationship between the molecular descriptors and the property of interest. mdpi.comresearchgate.net

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

For a molecule like this compound, relevant molecular descriptors would include:

Topological Descriptors: Indices that describe the connectivity of atoms in the molecule, such as the Wiener index or Kier & Hall connectivity indices.

Geometrical Descriptors: Parameters related to the 3D structure of the molecule, such as molecular surface area and volume.

Quantum Chemical Descriptors: Properties derived from quantum mechanical calculations, such as partial atomic charges and dipole moment.

While a specific QSPR model for this compound has not been identified in the literature, general models for cationic surfactants have been developed. These models typically show that the CMC is strongly correlated with the length of the alkyl tail (hydrophobicity) and the nature of the headgroup.

Table 2: Key Physicochemical Properties and Relevant Molecular Descriptors for QSPR Modeling

| Physicochemical Property | Relevant Molecular Descriptors | Expected Trend for this compound |

| Critical Micelle Concentration (CMC) | Number of carbon atoms in the alkyl chain, Solvent Accessible Surface Area (SASA) of the hydrophobic part, Headgroup charge and size. | Low, due to the long C16 alkyl chain. |

| Surface Tension at CMC (γCMC) | Polar Surface Area (PSA), Molecular polarizability. | Significant reduction in surface tension of water. |

| Aggregation Number | Molecular volume, Headgroup area, Alkyl chain length and branching. | Relatively high, forming large micelles or vesicles. |

The development of accurate QSPR models for this compound and related compounds would be highly valuable for the rational design of new surfactants with tailored properties for specific applications, reducing the need for extensive experimental screening.

Future Research Perspectives and Emerging Areas

Exploration of Synergistic Effects in Mixed Surfactant Systems

The performance of a single surfactant can often be significantly enhanced by the addition of a second, different type of surfactant. This phenomenon, known as synergism, is a major area of future research for 1-Ethyl-1-hexadecylpiperidinium bromide. The focus lies in understanding and quantifying the interactions between this cationic surfactant and other types of surfactants, particularly non-ionic ones, to create mixed systems with superior properties.

When this compound is mixed with a non-ionic surfactant, the electrostatic repulsion between the cationic piperidinium (B107235) headgroups is reduced, allowing for more compact packing of the molecules at interfaces and in micelles. This leads to a variety of synergistic effects, including a lower critical micelle concentration (CMC) than either of the individual components, enhanced surface tension reduction, and improved solubilization capacity. nih.govnih.gov Research in this area investigates how the molecular structure of the co-surfactant and the mixing ratio influence the degree of synergism.

The interaction between the surfactants in a mixed micelle can be quantified by the molecular interaction parameter (βm), calculated using the Rubingh-Rosen model. researchgate.net A negative value for βm indicates an attractive interaction and synergism in micelle formation. researchgate.net For mixtures of cationic and non-ionic surfactants, these values are typically negative, signifying favorable interactions that drive the formation of mixed micelles at lower concentrations than expected. nih.gov For instance, studies on the analogous compound hexadecyltrimethylammonium bromide (CTAB) mixed with non-ionic surfactants have demonstrated significant synergistic interactions. nih.gov

Future studies on this compound will likely involve detailed phase behavior analysis and the determination of interaction parameters with a wide range of non-ionic surfactants. This will enable the formulation of highly efficient surfactant systems for applications in areas such as enhanced oil recovery, detergency, and advanced materials formulation.

Table 1: Interaction Parameters for Mixed Micelles of Cationic and Non-Ionic Surfactants (Analogous Systems)

| Cationic Surfactant | Non-ionic Surfactant | Interaction Parameter (βm) | Indication |

|---|---|---|---|

| Cetyltrimethylammonium bromide (CTAB) | AEO9 (C12H25O(CH2CH2O)9H) | -4.3 | Synergistic Interaction nih.gov |

| Hexadecylpyridinium bromide (HPB) | Triton X-100 | -5.1 | Strong Synergistic Interaction researchgate.net |

This table presents data for cationic surfactants structurally similar to this compound to illustrate the concept of synergistic interactions.

Integration into Stimuli-Responsive Soft Materials

A significant frontier in materials science is the development of "smart" materials that can change their properties in response to external stimuli such as temperature, pH, or light. nih.govrsc.orgresearchgate.net Integrating this compound into such stimuli-responsive soft materials, particularly polymer hydrogels, is a promising research direction.

This tunability is crucial for applications in biomedical fields, such as controlled drug delivery and tissue engineering, where precise temperature responses are required. researchgate.netmdpi.com For example, a hydrogel loaded with a therapeutic agent could be designed to collapse and release its payload at physiological temperature. The incorporation of this compound could fine-tune this release temperature and potentially enhance the loading of hydrophobic drugs within the micellar domains formed along the polymer chain. nih.gov

Future research will focus on synthesizing and characterizing novel hybrid materials composed of this compound and various stimuli-responsive polymers. Key areas of investigation will include the effect of surfactant concentration on the phase transition behavior, the rheological properties of the resulting gels, and their efficacy in controlled release applications. nih.gov

Table 2: Effect of Cationic Surfactant Addition on the Lower Critical Solution Temperature (LCST) of a Thermo-Responsive Copolymer (Analogous System)

| Surfactant | Surfactant Concentration (mol/L) | Polymer System | LCST (°C) |

|---|---|---|---|

| None | 0 | AMPS-NIPAM Copolymer | ~35 |

| Dodecyltrimethylammonium chloride (DTAC) | 0.001 | AMPS-NIPAM Copolymer | ~32 |

| Dodecyltrimethylammonium chloride (DTAC) | 0.005 | AMPS-NIPAM Copolymer | ~28 |

This table, based on data for a similar cationic surfactant system, illustrates how surfactant concentration can be used to tune the phase transition temperature of a thermo-responsive polymer. nih.gov

Advanced Spectroscopic Techniques for in situ Studies of Interfacial Dynamics

Understanding the arrangement and behavior of surfactant molecules at interfaces is critical for controlling processes like emulsification, foaming, and surface wetting. While classical techniques like tensiometry provide macroscopic information, a deeper molecular-level insight is required. Emerging research will increasingly apply advanced spectroscopic and scattering techniques to study the interfacial dynamics of this compound in situ.